(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

Catalog No.
S3468985
CAS No.
86163-17-9
M.F
C13H16N2O7
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

CAS Number

86163-17-9

Product Name

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

IUPAC Name

methyl (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C13H16N2O7/c1-21-11(18)3-2-7-5-15(13(20)14-12(7)19)10-4-8(17)9(6-16)22-10/h2-3,5,8-10,16-17H,4,6H2,1H3,(H,14,19,20)/b3-2+/t8-,9+,10+/m0/s1

InChI Key

RKTRMSPWWLPPAY-YJCWOPNRSA-N

SMILES

COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Canonical SMILES

COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

(E)-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine, also known as E-5-CMV-dU, is a derivative of 5-(2-Hydroxyethyl)-2'-deoxyuridine (H942060) []. H942060 itself is a novel nucleoside analog that has shown promise as a potent antiviral agent []. Research suggests that E-5-CMV-dU might share similar properties.

Mechanism of Action:

The specific mechanism of action for E-5-CMV-dU is not fully elucidated, but it is believed to function similarly to other nucleoside analogs. These molecules can mimic the natural building blocks of DNA, leading to their incorporation into viral genomes during replication. Once incorporated, they can interfere with viral enzymes or prevent proper chain elongation, ultimately inhibiting viral growth [].

Research Focus:

Current research on E-5-CMV-dU is primarily focused on its potential as an antiviral agent, particularly against Cytomegalovirus (CMV). CMV is a herpesvirus that can cause significant health problems in immunocompromised individuals and newborns []. Studies have shown that E-5-CMV-dU exhibits antiviral activity against CMV in cell culture experiments [].

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is a synthetic nucleoside analog derived from uridine. It features modifications that enhance its properties compared to naturally occurring nucleosides, particularly thymidine. The compound is characterized by the presence of a carbomethoxyvinyl group at the 5-position of the uracil ring, which is crucial for its biological activity and potential therapeutic applications. This structural modification allows it to interact with DNA and RNA, making it a valuable tool in molecular biology and medicinal chemistry .

  • Due to the lack of specific research, the mechanism of action of E-CMVD is unknown. However, nucleoside analogues can have various functions depending on their structure. Some possibilities include:
    • Inhibition of DNA or RNA synthesis.
    • Interference with DNA replication or repair processes.
  • No safety information regarding E-CMVD is currently available in scientific literature. As a research compound, it should be handled with caution following general laboratory safety protocols for unknown substances.

Limitations and Future Research

  • Information on E-CMVD is scarce. Further research is needed to explore its potential applications, biological effects, synthesis methods, and safety profile.
, including:

  • Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological properties.
  • Reduction: The carbomethoxyvinyl group can be reduced to create other functional groups.
  • Substitution: The vinyl group can participate in substitution reactions, allowing for the synthesis of new analogs with potentially altered activities.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride can facilitate reduction.
  • Substitution Nucleophiles: Amines or thiols can be employed under basic conditions for substitution reactions.

Major Products

The reactions involving (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine can yield:

  • Oxidized Derivatives: These may have varied biological activities.
  • Reduced Derivatives: Compounds with modified functional groups that may differ in efficacy.
  • Substituted Analogs: New nucleoside analogs that could possess unique properties.

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine has shown significant potential in biological applications, particularly in antiviral research. Its mechanism involves incorporation into viral DNA, leading to inhibition of viral replication. This property makes it a candidate for therapeutic use against certain viral infections. Additionally, it serves as a tool in molecular biology for studying DNA synthesis and repair mechanisms .

The synthesis of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine typically involves several key steps:

  • Starting Material: The process begins with 2'-deoxyuridine.
  • Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under basic conditions.
  • Esterification: The resulting vinyl group is esterified with methanol in the presence of an acid catalyst to form the carbomethoxyvinyl group .

This compound has diverse applications in scientific research:

  • Antiviral Research: Investigated for its ability to inhibit viral replication.
  • Molecular Biology: Used to study DNA synthesis and repair mechanisms.
  • Medicinal Chemistry: Explored as a therapeutic agent for treating viral infections and certain cancers.
  • Biochemical Assays: Employed in assays to study enzyme activities and nucleic acid interactions .

Interaction studies involving (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine focus on its ability to incorporate into nucleic acids and disrupt normal cellular processes. These studies are essential for understanding its mechanism of action and potential therapeutic effects against various pathogens. Research continues to explore its interactions with enzymes involved in DNA replication and repair, providing insights into its utility as an antiviral agent.

Similar Compounds

  • 5-iodo-2'-deoxyuridine: Another nucleoside analog known for its antiviral properties.
  • 5-ethyl-2'-deoxyuridine: Used in similar research contexts but exhibits different efficacy and toxicity profiles.
  • 2'-deoxy-5-fluorouridine: A well-established chemotherapeutic agent used primarily in cancer treatment.

Uniqueness

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine stands out due to its specific structural modifications that enhance its biological activity, particularly its ability to disrupt viral replication by incorporating into DNA. This unique profile makes it a valuable candidate for further research in antiviral therapies and molecular biology applications .

Palladium-Catalyzed Cross-Coupling Strategies for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of modified nucleosides by enabling direct functionalization of heterocyclic bases. For (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, the Heck alkenylation reaction is particularly effective for introducing the carbomethoxyvinyl group at the C5 position of 2'-deoxyuridine. This method leverages the reactivity of 5-iodo-2'-deoxyuridine derivatives, which undergo oxidative addition with palladium catalysts to form intermediates amenable to coupling with methyl acrylate.

A key advancement involves the use of hydrophilic palladium catalysts in aqueous or polar aprotic solvents. For example, the SerrKap palladacycle complex (a palladium(II) precatalyst) facilitates Suzuki-Miyaura and Heck couplings under mild conditions, achieving yields exceeding 80% for carbomethoxyvinyl derivatives. The catalytic cycle proceeds via a palladium(0) intermediate, which coordinates to the iodinated uracil base before coupling with the vinyl partner. This approach avoids the need for protecting groups on the ribose moiety, streamlining synthesis.

Table 1: Palladium-Catalyzed Conditions for Vinyl Group Introduction

SubstrateCatalyst SystemSolventYield (%)Reference
5-Iodo-2'-deoxyuridinePd(OAc)₂/PTABSDMF/H₂O85
5-Iodo-2'-deoxyuridineSerrKap palladacycleTHF/H₂O92
5-Trifluoromethyl-2'-dUPd(PPh₃)₄DMF78

The choice of ligand significantly impacts reaction efficiency. Water-soluble ligands like tris(3-sulfophenyl)phosphine (TPPTS) enhance catalyst stability in aqueous media, enabling homogeneous reactions with unprotected nucleosides.

Stereoselective Approaches in Carbomethoxyvinyl Substituent Formation

The (E)-configuration of the carbomethoxyvinyl group is critical for biological activity and is achieved through stereoselective synthesis. The Horner–Wadsworth–Emmons (HWE) reaction is widely employed, utilizing phosphonate-stabilized carbanions to couple with aldehyde intermediates derived from 5-formyl-2'-deoxyuridine. This method favors (E)-alkene formation due to the equilibration of oxaphosphetane intermediates, which preferentially adopt the trans configuration before elimination.

Reaction conditions profoundly influence stereochemical outcomes. For instance, using bulky bases like potassium tert-butoxide in tetrahydrofuran (THF) at −78°C suppresses isomerization, yielding (E)-alkenes with >95% selectivity. Conversely, polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures may reduce selectivity by promoting intermediate equilibration.

Mechanistic Insight

  • Deprotonation of diethyl (carbomethoxy)methylphosphonate generates a stabilized carbanion.
  • Nucleophilic attack on 5-formyl-2'-deoxyuridine forms a β-hydroxyphosphonate intermediate.
  • Elimination via a four-membered oxaphosphetane transition state produces the (E)-alkene.

This method circumvents the need for transition-metal catalysts, making it advantageous for large-scale synthesis.

Protecting Group Strategies in Nucleoside Analog Synthesis

Protecting groups are essential to prevent undesired side reactions during nucleoside modification. The 5'-hydroxyl group of 2'-deoxyuridine is typically protected with a 4,4'-dimethoxytrityl (DMTr) group, which enhances solubility in organic solvents and blocks oxidation during coupling reactions. DMTr protection is achieved by treating 2'-deoxyuridine with dimethoxytrityl chloride in pyridine, yielding 5'-O-DMTr-2'-deoxyuridine with >90% efficiency.

Comparative Analysis of Protecting Groups

Protecting GroupStability Under Pd CatalysisDeprotection MethodCompatibility
DMTrHighMild acid (e.g., TFA)Suzuki/Heck
AcetylModerateAmmonia/MeOHAlkylation
TBDMSLowFluoride ionsLimited

Acetyl groups, while easier to remove, are less stable under basic conditions required for phosphoramidite chemistry. Recent protocols advocate for orthogonal protection strategies, such as combining DMTr at the 5'-position with acetyl groups at the 3'-position, to enable sequential deprotection during oligonucleotide synthesis.

Purification and Characterization Challenges in Modified Nucleoside Production

Purifying (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine presents challenges due to its polar nature and similarity to byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients achieves baseline separation, with retention times typically between 12–15 minutes.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (DMSO-d₆): δ 8.19 (s, 1H, H6), 6.89 (d, J = 16.0 Hz, 1H, vinyl-H), 6.34 (dd, J = 16.0, 6.5 Hz, 1H, vinyl-H), 3.68 (s, 3H, COOCH₃).
    • ³¹P NMR confirms the absence of phosphorylated impurities.
  • Mass Spectrometry:

    • High-resolution ESI-MS yields [M+H]⁺ at m/z 357.1054 (calc. 357.1058).
  • X-ray Crystallography:

    • Single-crystal analysis verifies the (E)-configuration and sugar puckering conformation.

Solubility issues during purification are mitigated using mixed solvents (e.g., methanol/chloroform) or ion-pair reagents like triethylammonium acetate.

XLogP3

-1.3

Dates

Modify: 2023-08-19

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